molecular formula C10H11NO3 B1619907 2-Acetamidophenyl acetate CAS No. 5467-64-1

2-Acetamidophenyl acetate

Cat. No. B1619907
CAS RN: 5467-64-1
M. Wt: 193.2 g/mol
InChI Key: UGTVVIHMAMPKJT-UHFFFAOYSA-N
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Description

2-Acetamidophenyl acetate is a chemical compound with the linear formula C10H11NO3 . It is commonly used as an influenza neuraminidase inhibitor .


Molecular Structure Analysis

The crystal structure of 2-Acetamidophenyl acetate has been determined to analyze its polymorphism . The X-ray diffraction studies confirmed that the 2-Acetamidophenyl acetate crystals are stabilized by N–H···O type of intermolecular interactions .

Scientific Research Applications

Crystal Structure and Influenza Neuraminidase Inhibition

2-Acetamidophenyl acetate (2-AAPA) is primarily studied for its role as an influenza neuraminidase inhibitor. Research has focused on its crystal structure to understand its polymorphism and interaction with neuraminidase. X-ray diffraction studies confirm that 2-AAPA crystals are stabilized by N–H···O type intermolecular interactions. The molecule's binding affinity with influenza neuraminidase was established through molecular docking and dynamics studies, indicating significant biological properties of the ester-derived benzoic group (Shankar et al., 2021).

Synthesis in Drug Development

2-Acetamidophenyl acetate is used in chemoselective acetylation processes, vital for synthesizing intermediate compounds like N-(2-Hydroxyphenyl)acetamide. This compound is a key intermediate in the natural synthesis of antimalarial drugs. The efficiency of different acyl donors in this process was studied, with vinyl acetate emerging as the most effective due to its irreversible reaction nature and kinetic control (Magadum & Yadav, 2018).

Environmental Applications

2-Acetamidophenyl acetate has been explored in environmental contexts, such as the degradation of pharmaceuticals like acetaminophen in wastewater. Studies have investigated various methods, including the use of peroxymonosulfate activators and electro-Fenton processes, to efficiently remove these contaminants. The research highlights the potential of certain materials, like amorphous Co(OH)2 nanocages, in facilitating these degradation processes (Qi et al., 2020).

Photocatalytic Processes

In the context of removing pharmaceutical contaminants like acetaminophen from water, studies have examined the use of graphene/titanium dioxide nanotubes. These nanocomposites show high efficiency under UV light irradiation, demonstrating their potential in environmental remediation applications (Tao et al., 2015).

Safety And Hazards

While specific safety and hazard information for 2-Acetamidophenyl acetate is not available, it is generally advised to avoid inhalation, contact with eyes and skin, and to avoid dust and aerosol formation .

properties

IUPAC Name

(2-acetamidophenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-7(12)11-9-5-3-4-6-10(9)14-8(2)13/h3-6H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGTVVIHMAMPKJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70282351
Record name 2-acetamidophenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70282351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetamidophenyl acetate

CAS RN

5467-64-1
Record name N-[2-(Acetyloxy)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5467-64-1
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Record name NSC 25534
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC25534
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Record name 2-acetamidophenyl acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
SM Shankar, A David Stephen… - Journal of …, 2022 - Taylor & Francis
… In this view, the N1 enzyme interactions with 2 acetamidophenyl acetate [2-AAPA] (Scheme 1) was reported first time in this paper and compared the same with two reported drugs …
DD Clarke, H Gershon, JJ McMahon - Monatshefte für Chemie …, 2000 - researchgate.net
… The resulting 6-halo-2-acetamidophenyl acetate was reacted with N-halosuccinimide (NXS) to yield the title compounds. Since no entering group is directed between two others already …
Number of citations: 3 www.researchgate.net
B Wang, C Jiang, J Qian, S Zhang, X Jia… - Organic & Biomolecular …, 2018 - pubs.rsc.org
… Firstly, we used 2-acetamidophenyl acetate (1a) as the substrate to test the cyclization reaction in the presence of K 2 S 2 O 8 and TsOH in mixed solvents (AcOH/DMF) by using Pd(OAc…
Number of citations: 10 0-pubs-rsc-org.brum.beds.ac.uk
H Gershon, DD Clarke, M Gershon - 1993 - research.library.fordham.edu
… of II with aqueous alkali 2-acetamidophenol (Ill) was obtained which was esterified with acetyl chloride in acetonitrile in the presence of pyridine to yield pure 2-acetamidophenyl acetate …
Number of citations: 31 research.library.fordham.edu
DD Clarke PhD, H Gershon, JJ McMahon - 2000 - research.library.fordham.edu
… The resulting 6-halo-2-acetamidophenyl acetate was reacted with N-halosuccinimide (NX.S) to yield the title compounds. Since no entering group is directed between two others …
Number of citations: 2 research.library.fordham.edu
H Gershon, DD Clarke PhD, M Gershon - 1993 - research.library.fordham.edu
… of II with aqueous alkali 2-acetamidophenol (Ill) was obtained which was esterified with acetyl chloride in acetonitrile in the presence of pyridine to yield pure 2-acetamidophenyl acetate …
Number of citations: 0 research.library.fordham.edu
F Bell - Journal of the Chemical Society (Resumed), 1931 - pubs.rsc.org
… aminophenol dissolved in acetic anhydride with evolution of heat , and the solution on standing deposited crystals of 3 : 5-dinitro2-acetamidophenyl acetate. This forned needles, mp …
Number of citations: 0 0-pubs-rsc-org.brum.beds.ac.uk
DHR Barton, IA Blair, PD Magnus… - Journal of the Chemical …, 1973 - pubs.rsc.org
… 460 and 260 nm, was assigned structure (11) on the basis of its reductive acetylation (Zn-HOAC-Ac,O-pyridine) to give 2-acetamidophenyl acetate.6 The minor component (12Y0), A, …
Number of citations: 8 0-pubs-rsc-org.brum.beds.ac.uk
L Hunter, RS Barnes - Journal of the Chemical Society (Resumed), 1928 - pubs.rsc.org
THE method employed for the preparation of substituted aminophenols in this research is based on the ease of reduction of o-and p-azophenol and their derivatives (see preceding …
Number of citations: 0 0-pubs-rsc-org.brum.beds.ac.uk
L Hunter, RS Barnes - Journal of the Chemical Society (Resumed), 1928 - pubs.rsc.org
… The product formed white needles, mp 170", from alcohol, and was proved to be 4-chloro-2-acetamidophenyl acetate (Found : C1, 14-5. CloHloO,NC1 requires C1, 15.6%) by …
Number of citations: 3 0-pubs-rsc-org.brum.beds.ac.uk

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